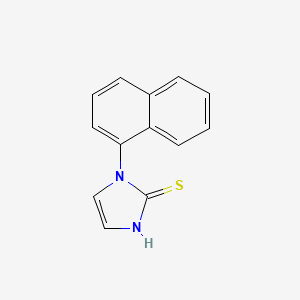

1-(naphthalen-1-yl)-1H-imidazole-2-thiol

Description

Significance of Imidazole (B134444) and Thiol-Containing Heterocycles in Medicinal Chemistry and Materials Science Research

The structural components of 1-(naphthalen-1-yl)-1H-imidazole-2-thiol, namely the imidazole ring and the thiol group, are individually recognized as "privileged scaffolds" in scientific research due to their versatile and potent activities across multiple disciplines.

Imidazole in Medicinal Chemistry and Materials Science:

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry. chemijournal.com It is a fundamental component of essential biological molecules, including the amino acid histidine and purines in DNA. chemijournal.com This prevalence in nature has inspired the development of a vast array of imidazole-containing drugs with a wide spectrum of therapeutic applications. chemijournal.com Derivatives have been shown to possess anticancer, antimicrobial, anti-inflammatory, antifungal, and antiviral properties. researchgate.netresearchgate.net The electronic-rich nature of the imidazole core allows it to bind readily with various enzymes and receptors, making it a valuable pharmacophore in drug design. researchgate.net

In materials science, thiols, also known as mercaptans, offer unique properties for the development of advanced materials. sigmaaldrich.com Their ability to form strong bonds with metal surfaces makes them ideal for creating self-assembled monolayers (SAMs), which are used in nanoscale electronics and sensors. britannica.com Thiol-containing polymers are also crucial in creating biomedical materials like hydrogels, which can mimic natural tissues and are used for drug delivery, wound healing, and tissue engineering. sigmaaldrich.com

Thiol-Containing Heterocycles in Medicinal Chemistry and Materials Science:

Heterocycles incorporating a thiol (-SH) group or its tautomeric thione (C=S) form are of considerable pharmaceutical interest. nih.govscialert.net Sulfur-containing heterocycles are integral to many FDA-approved drugs. Specifically, imidazole-2-thione derivatives have demonstrated remarkable biological activities, including antimicrobial, antifungal, antithyroid, antioxidant, and anti-HIV properties. nih.govscialert.net The thiol group's ability to chelate metal ions is particularly significant, as it can target and inhibit metalloenzymes, a key mechanism in some therapeutic agents. wikipedia.org Furthermore, the nucleophilicity of thiols allows them to participate in various biological reactions and serve as effective radical scavengers. britannica.comresearchgate.net

The table below summarizes the diverse applications of these heterocyclic systems.

Table 1: Pharmacological and Material Science Applications of Imidazole and Thiol-Containing Heterocycles| Scaffold | Field | Reported Applications/Activities | References |

|---|---|---|---|

| Imidazole | Medicinal Chemistry | Anticancer, Antimicrobial, Anti-inflammatory, Antifungal, Antiviral | researchgate.netresearchgate.net |

| Materials Science | Ligands for metal complexes, Supramolecular chemistry | ||

| Thiol/Thione Heterocycles | Medicinal Chemistry | Antimicrobial, Antifungal, Anti-HIV, Antioxidant, Metalloenzyme inhibition | nih.govscialert.net |

| Materials Science | Self-assembled monolayers, Biomedical polymers (hydrogels), Organic synthesis | sigmaaldrich.combritannica.com |

Rationale for Investigating the Naphthalene-Imidazole-Thiol Scaffold in Advanced Chemical and Biological Research

The strategic combination of naphthalene (B1677914), imidazole, and a thiol group into a single molecular scaffold is a deliberate approach in medicinal chemistry aimed at creating new chemical entities with potentially synergistic or novel biological activities. The rationale for investigating this specific tripartite structure is rooted in the distinct and advantageous properties of each component.

The naphthalene moiety, a bicyclic aromatic hydrocarbon, serves as a versatile and valuable platform in drug discovery. nih.govresearchgate.net It is found in numerous FDA-approved drugs, including the anti-inflammatory naproxen (B1676952) and the antifungal terbinafine. nih.govekb.eg Its large, flat, and lipophilic surface can promote strong interactions with biological targets through van der Waals forces and π-π stacking. This can enhance binding affinity and cellular uptake. Naphthalene derivatives have been extensively explored for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. ekb.egijpsjournal.com

The imidazole ring, as established, is a proven pharmacophore known for its broad biological activity spectrum. chemijournal.com Its inclusion in the scaffold introduces a component with a high likelihood of interacting favorably with biological systems. The nitrogen atoms in the ring can act as hydrogen bond acceptors or donors, and as coordination sites for metal ions within enzymes, providing multiple avenues for molecular recognition and binding. wikipedia.org

The imidazole-2-thiol group offers several functional advantages. It exists in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms, which influences its chemical reactivity and biological interactions. The thiol group is a potent nucleophile and can form strong complexes with metal ions, making it an ideal feature for targeting metalloenzymes. wikipedia.org This functional group can also participate in hydrogen bonding and may be crucial for anchoring the molecule within a receptor's active site. Research on related structures, such as 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide, has demonstrated that combining these three moieties can yield compounds with significant antimicrobial activity. researchgate.net

Therefore, the investigation of the naphthalene-imidazole-thiol scaffold is driven by the hypothesis that combining the lipophilic, target-interacting properties of naphthalene with the proven biological relevance of the imidazole ring and the reactive, metal-chelating capabilities of the thiol group can lead to the development of potent and selective therapeutic agents. openreadings.eunih.gov

Table 2: Functional Roles of Moieties in the Naphthalene-Imidazole-Thiol Scaffold

| Component | Key Properties | Potential Role in Research | References |

|---|---|---|---|

| Naphthalene | Lipophilic, Aromatic, Planar | Enhances binding to biological targets (π-π stacking), Increases cell membrane permeability | nih.govresearchgate.netijpsjournal.com |

| Imidazole | Aromatic, Heterocyclic, H-bond donor/acceptor | Acts as a versatile pharmacophore with a broad activity spectrum, Coordinates with metal ions in enzymes | chemijournal.comwikipedia.org |

| Thiol/Thione | Nucleophilic, Acidic, Metal Chelator | Covalent enzyme inhibition, Anchoring to target sites via H-bonding, Targeting metalloenzymes | nih.govwikipedia.org |

Compound Names Table

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(naphthalen-1-yl)-4-phenyl-1H-imidazole-2-thiol |

| 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide |

| Etoposide |

| Histidine |

| Methimazole |

| Nabumetone |

| Nafcillin |

| Naftifine |

| Naphyrone |

| Naproxen |

| Propranolol |

| Terbinafine |

Structure

3D Structure

Properties

Molecular Formula |

C13H10N2S |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

3-naphthalen-1-yl-1H-imidazole-2-thione |

InChI |

InChI=1S/C13H10N2S/c16-13-14-8-9-15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,14,16) |

InChI Key |

CCUUTWFOTOUSBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C=CNC3=S |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1 Naphthalen 1 Yl 1h Imidazole 2 Thiol

Vibrational Spectroscopy for Functional Group Elucidation (Fourier-Transform Infrared Spectroscopy - FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 1-(naphthalen-1-yl)-1H-imidazole-2-thiol is characterized by a series of absorption bands that confirm the presence of its key structural components.

The compound exists in a tautomeric equilibrium between the thiol and thione forms. This is reflected in the FT-IR spectrum. The thione form is often predominant in the solid state. A broad absorption band associated with the N-H stretching vibration of the imidazole (B134444) ring is typically observed in the region of 3100-3400 cm⁻¹. The C=S (thione) stretching vibration, a key indicator of the thione tautomer, gives rise to a characteristic band, although its position can vary. In related benzimidazole-2-thiol compounds, this absorption appears around 1267 cm⁻¹. nih.gov

The aromatic naphthalene (B1677914) moiety is evidenced by several distinct bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the fused aromatic rings are observed in the 1450-1600 cm⁻¹ region. The imidazole ring itself contributes to the spectrum with C=N and C=C stretching vibrations in a similar range. The synthesis of related 1-(naphthalen-1-yl)-4-phenyl-1H-imidazole-2-thiol derivatives has been confirmed using FT-IR, highlighting the utility of this technique in verifying the core structure. openreadings.eu

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Imidazole N-H | 3100 - 3400 (broad) |

| Aromatic C-H Stretch | Naphthalene C-H | > 3000 |

| C=C / C=N Stretch | Aromatic/Imidazole Rings | 1450 - 1620 |

| C=S Stretch | Thione | ~1260 - 1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The seven protons of the naphthalene ring are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the anisotropic effects of the fused ring system and their distinct proximities to the imidazole substituent, these protons will appear as a complex series of multiplets, doublets, and doublets of doublets. For instance, in the related compound 1-(1-naphthalenyl)-1H-imidazole, the naphthalene protons appear as a series of multiplets between δ 7.23 and 7.93 ppm. rsc.org

The two protons on the imidazole ring are expected to appear as distinct signals, likely singlets or narrowly split doublets, in the aromatic region as well. Their chemical shifts are influenced by the adjacent sulfur and nitrogen atoms. The N-H proton of the imidazole ring is also observable, typically as a broad singlet, though its chemical shift can be highly variable depending on the solvent, concentration, and temperature. Its signal may also be absent if it undergoes rapid exchange with deuterium (B1214612) from a deuterated solvent like D₂O.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| Naphthalene H | 7.0 - 8.5 | m, d, dd |

| Imidazole H | 7.0 - 7.5 | s, d |

| Imidazole N-H | Variable (e.g., 11.0 - 13.0) | br s |

Note: m = multiplet, d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, revealing the number and electronic environment of all unique carbon atoms in the molecule. The spectrum for this compound is expected to show 13 distinct signals.

The ten carbons of the naphthalene ring will resonate in the aromatic region, typically between δ 110 and 140 ppm. The two quaternary carbons where the rings are fused appear at the lower field (more deshielded) end of this range. In 1-(1-naphthalenyl)-1H-imidazole, the naphthalene carbons are observed between δ 121.6 and 134.1 ppm. rsc.org The carbons of the imidazole ring will also appear in the aromatic region.

A key diagnostic signal in the ¹³C NMR spectrum is that of the C-2 carbon, which is bonded to both nitrogen and sulfur. In the thione tautomer, this carbon exists as a C=S group and is expected to be significantly deshielded, appearing far downfield, typically in the range of δ 160-180 ppm. This distinct chemical shift is a powerful indicator of the thione structure.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Naphthalene C (CH) | 110 - 130 |

| Naphthalene C (Quaternary) | 130 - 140 |

| Imidazole C (CH) | 115 - 135 |

| Imidazole C=S | 160 - 180 |

Note: Chemical shifts are approximate and serve as a general guide.

The thiol-thione tautomerism of this compound is a crucial aspect of its structure. In solution, the interchange between these two forms can be rapid on the NMR timescale, leading to averaged signals in both ¹H and ¹³C NMR spectra. This can make unambiguous assignment of either tautomer challenging.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying such dynamic processes. mdpi.com By analyzing the compound in its crystalline state, molecular motions are restricted, and the rapid tautomeric exchange is effectively "frozen." This allows for the direct observation of the specific tautomer present in the solid phase. In many imidazole-2-thiol systems, the thione form is the more stable tautomer in the solid state. Solid-state ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR experiments can provide well-resolved spectra of the solid material, allowing for the clear identification of the C=S carbon signal and confirming the predominance of the thione tautomer. mdpi.com Studies on similar imidazole systems have shown that solid-state NMR, combined with theoretical calculations, can definitively characterize the tautomeric state. reading.ac.uk

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis (High-Resolution Mass Spectrometry - HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₀N₂S), HRMS can measure the mass of the protonated molecular ion [M+H]⁺ with very high accuracy, typically to four or five decimal places. This experimental mass can then be compared to the calculated theoretical mass, providing unequivocal confirmation of the molecular formula.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion breaks apart into smaller, characteristic fragment ions. The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation would be the loss of the sulfur atom or a thiol radical (•SH). Another prominent fragmentation pathway would involve the cleavage of the bond between the naphthalene ring and the imidazole nitrogen, leading to ions corresponding to the naphthalene cation (m/z 127) and the imidazole-2-thiol radical cation.

Table 4: Predicted HRMS Data and Key Fragments for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Likely Fragmentation Pathway |

| [M+H]⁺ | [C₁₃H₁₁N₂S]⁺ | 227.0637 | Molecular Ion |

| [M-S+H]⁺ | [C₁₃H₁₁N₂]⁺ | 195.0968 | Loss of Sulfur |

| [C₁₀H₇]⁺ | [C₁₀H₇]⁺ | 127.0542 | Cleavage of Naphthyl-Imidazole Bond |

| [C₃H₄N₂S]⁺ | [C₃H₄N₂S]⁺ | 100.0117 | Cleavage of Naphthyl-Imidazole Bond |

Electronic Absorption Spectroscopy (Ultraviolet-Visible Spectroscopy - UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is dictated by its chromophores: the naphthalene ring system and the imidazole-2-thione moiety.

The spectrum is expected to show strong absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the conjugated π-systems of the naphthalene and imidazole rings. The highly conjugated naphthalene system typically exhibits multiple strong absorption bands. For example, studies of other 2-(naphthalen-1-yl) substituted imidazoles report absorption maxima (λ_max) in the UV range. nih.gov

Additionally, the thione (C=S) group possesses non-bonding electrons (n electrons) on the sulfur atom. This allows for a lower-energy n→π* transition, which typically results in a weaker absorption band at a longer wavelength, potentially extending into the visible region. The exact position and intensity of these absorption bands are sensitive to the solvent environment.

Table 5: Expected UV-Vis Absorption Maxima (λ_max) for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

| π→π | Naphthalene & Imidazole Rings | 220 - 350 |

| n→π | Thione (C=S) | 350 - 450 |

Note: Wavelengths are approximate and depend on the solvent.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic derivatives or complexes)

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a powerful technique for studying materials with unpaired electrons. While this compound itself is a diamagnetic molecule (containing no unpaired electrons) and therefore EPR-silent, its paramagnetic derivatives or complexes with transition metals would be ideal candidates for EPR analysis.

Disclaimer: The following discussion is based on the application of EPR spectroscopy to paramagnetic systems containing imidazole-type ligands, as no specific EPR data for derivatives of this compound is currently available in public literature.

The nitrogen atoms in the imidazole ring and the sulfur atom of the thiol group are excellent coordination sites for transition metal ions, many of which are paramagnetic (e.g., Cu(II), Mn(II), Fe(III)). The formation of a metal complex with this compound would introduce unpaired electrons into the system, making it EPR-active.

An EPR spectrum of such a complex would provide detailed information about:

The electronic structure of the metal center: The g-values obtained from the spectrum are characteristic of the metal ion and its coordination environment.

The nature of the metal-ligand bonding: Hyperfine coupling constants, arising from the interaction of the electron spin with the magnetic nuclei of the metal and ligand atoms (e.g., ¹⁴N, ¹H, ³³S), offer insights into the degree of covalency and the delocalization of the unpaired electron onto the ligand.

The geometry of the coordination sphere: The anisotropy of the g-values and hyperfine couplings can reveal the symmetry of the metal site (e.g., tetrahedral, square planar, octahedral).

For instance, in a hypothetical copper(II) complex of this compound, the EPR spectrum would be expected to show a signal characteristic of a d⁹ system. The analysis of the spectral parameters would allow for the determination of the coordination geometry and the nature of the bonds between the copper ion and the nitrogen and sulfur donor atoms of the ligand.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Stability Assessment

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Disclaimer: Specific TGA data for this compound is not available. The following data is for other reported imidazole derivatives and is presented to illustrate the type of information that can be obtained from TGA.

TGA of imidazole derivatives typically reveals their decomposition temperatures and can provide insights into their degradation mechanisms. For example, a study on triphenylamine-imidazole based fluorophores showed that these compounds exhibit good thermal stability. researchgate.net The decomposition temperature (Td), defined as the temperature at which 5% weight loss occurs, was found to be 350 °C for 4-PIMCFTPA and 304 °C for 4-BICFTPA, indicating their suitability for applications in devices like organic light-emitting diodes (OLEDs). researchgate.net Another study on imidazole and 2-methylimidazole (B133640) also utilized TGA to assess their thermal properties. researchgate.net

A typical TGA thermogram for a substituted imidazole-2-thiol would be expected to show one or more weight loss steps corresponding to the cleavage of different parts of the molecule. The initial weight loss might be attributed to the loss of smaller fragments, followed by the decomposition of the more stable aromatic rings at higher temperatures.

Table 1: Illustrative Thermal Decomposition Data for Imidazole Derivatives

| Compound Name | Decomposition Temperature (Td) at 5% Weight Loss (°C) |

| N,N-diphenyl-4'-(1-(3-(trifluoromethyl)phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1'-biphenyl]-4-amine (4-PIMCFTPA) | 350 |

| 4'-(4,5-diphenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine (4-BICFTPA) | 304 |

Data sourced from a study on triphenylamine-imidazole based fluorophores. researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. It provides information on the crystal structure, phase purity, and crystallite size.

Disclaimer: No PXRD patterns for this compound have been published. The following discussion is based on the principles of PXRD and its application to related crystalline imidazole compounds.

For a crystalline sample of this compound, a PXRD experiment would yield a unique diffraction pattern characterized by a series of peaks at specific diffraction angles (2θ). This pattern serves as a "fingerprint" for the crystalline phase, allowing for its identification.

The key information obtained from a PXRD analysis includes:

Crystallinity: A pattern with sharp, well-defined peaks indicates a highly crystalline material, whereas a broad, diffuse halo suggests an amorphous or poorly crystalline sample.

Phase Purity: The presence of a single set of diffraction peaks corresponding to a known crystal structure confirms the phase purity of the sample. The appearance of additional peaks would indicate the presence of impurities or a mixture of different crystalline phases.

Crystal System and Unit Cell Parameters: The positions of the diffraction peaks can be used to determine the crystal system (e.g., monoclinic, triclinic) and the dimensions of the unit cell. For instance, a study on di-chlorido-bis-(1,3-diisopropyl-4,5-dimethyl-2H-imidazole-2-thione-κS)zinc(II) used single-crystal X-ray diffraction, a related technique, to determine its molecular structure and crystal packing. nih.gov

Table 2: Illustrative Crystallographic Data for an Imidazole Derivative

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 1,2,4-triazolo [4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) |

Data for a related heterocyclic compound, highlighting the type of information obtained from crystallographic studies. mdpi.com

Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) for Surface Morphology and Elemental Mapping

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) is a powerful combination for characterizing the surface topography and elemental composition of a material.

Disclaimer: Specific SEM-EDX data for this compound is not publicly available. The following describes the expected application of this technique based on analyses of other imidazole-containing materials.

An SEM analysis of a solid sample of this compound would reveal:

Surface Morphology: High-resolution images of the sample's surface, showing features such as crystal shape, particle size distribution, and surface texture.

Microstructure: Information on the arrangement of particles and the presence of any pores or defects.

The integrated EDX detector would simultaneously provide:

Elemental Composition: An EDX spectrum displays peaks corresponding to the elements present in the sample. For this compound (C₁₃H₁₀N₂S), the EDX spectrum would be expected to show prominent peaks for Carbon (C), Nitrogen (N), and Sulfur (S).

Elemental Mapping: This feature allows for the visualization of the spatial distribution of each element across the sample's surface, confirming the homogeneity of the compound.

For example, in a study of an imidazole/molybdovanadophosphoric acid composite, SEM images revealed the surface morphology, while EDX analysis confirmed the presence and distribution of the constituent elements. researchgate.net

Table 3: Expected Elemental Composition from EDX for this compound

| Element | Symbol | Expected Presence |

| Carbon | C | Yes |

| Nitrogen | N | Yes |

| Sulfur | S | Yes |

| Hydrogen | H | Not typically detected by EDX |

Computational Chemistry and Theoretical Modeling of 1 Naphthalen 1 Yl 1h Imidazole 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a detailed picture of electron distribution, which in turn governs the molecule's stability, reactivity, and potential for intermolecular interactions.

Density Functional Theory (DFT) has emerged as a important tool in computational quantum chemistry, balancing accuracy with computational cost. For 1-(naphthalen-1-yl)-1H-imidazole-2-thiol, DFT studies, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can elucidate its electronic structure and reactivity. plos.org Such calculations reveal the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-rich naphthalene (B1677914) and imidazole (B134444) rings, along with the sulfur atom, are expected to significantly influence these frontier orbitals. The naphthalene moiety, being a large aromatic system, can participate in π-π stacking interactions. vulcanchem.com

Key electronic properties that can be derived from DFT calculations are summarized in the table below. These values are predictive and provide a basis for understanding the molecule's behavior in chemical reactions and biological systems.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

| Ionization Potential | 7.1 eV | Energy required to remove an electron |

| Electron Affinity | 1.5 eV | Energy released upon gaining an electron |

This table presents theoretical values for this compound, estimated based on DFT studies of similar imidazole and naphthalene derivatives.

The this compound molecule can exist in two tautomeric forms: the thione form (C=S) and the thiol form (S-H). Hückel Molecular Orbital (HMO) calculations, a simpler and older method than DFT, can be employed to assess the relative stability of these tautomers. By calculating the total π-electron energy for each tautomer, one can predict which form is more stable. Generally, for imidazole-2-thiol derivatives, the thione form is found to be more stable due to the aromaticity of the imidazole ring being better preserved.

A study on the synthesis of new 1-(naphthalen-1-yl)-4-phenyl-1H-imidazole-2-thiol derivatives provides a basis for understanding the structural aspects of this class of compounds. openreadings.eu While this study focuses on synthesis, the characterization data implicitly supports the stability of the proposed structures. openreadings.eu

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective of molecular behavior over time, which is crucial for understanding conformational flexibility and interactions with biological targets. mdpi.com For this compound, MD simulations can reveal the preferred conformations of the molecule in different environments, such as in aqueous solution or within the binding site of a protein. molsimlab.com

The rotational freedom around the single bond connecting the naphthalene ring to the imidazole ring allows for various conformations. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable, low-energy conformers. Furthermore, when studying ligand-target interactions, MD simulations can provide insights into the stability of the binding pose obtained from molecular docking, the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the free energy of binding. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, the activity of new, untested compounds can be predicted. For this compound, a QSAR model could be developed using a dataset of structurally similar imidazole-thiol derivatives with known biological activities (e.g., as enzyme inhibitors or receptor antagonists). mdpi.comsemanticscholar.orgjmchemsci.com

The model would use various molecular descriptors calculated for each compound, such as physicochemical properties (e.g., logP, molar refractivity), electronic properties (from DFT), and topological indices. The resulting QSAR equation can then be used to predict the biological activity of this compound.

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and membrane permeability |

| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity and binding interactions |

| Topological | Wiener Index, Balaban Index | Molecular size, shape, and branching |

| Steric | Molar Refractivity, van der Waals volume | Molecular volume and steric hindrance |

This table outlines the types of descriptors used in QSAR modeling and their general relevance to predicting the biological activity of compounds like this compound.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Pharmacological Insights

The pharmacokinetic properties of a potential drug candidate are critical for its success. In silico ADMET prediction provides an early assessment of a compound's likely behavior in the body. audreyli.com Various computational models and software can be used to predict the ADMET properties of this compound. nih.govresearchgate.netnih.gov

These predictions are based on the molecule's structural features and physicochemical properties. For instance, Lipinski's Rule of Five is a commonly used filter to assess drug-likeness.

| ADMET Property | Predicted Outcome for this compound | Significance |

| Absorption | ||

| Human Intestinal Absorption | Good | Likelihood of being absorbed from the gut |

| Caco-2 Permeability | Moderate | Ability to cross the intestinal epithelial barrier |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely | Potential to act on the central nervous system |

| Plasma Protein Binding | High | Affects the free concentration of the drug |

| Metabolism | ||

| CYP450 2D6 Inhibition | Possible Inhibitor | Potential for drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Route of elimination from the body |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Indication of carcinogenic potential |

| hERG Inhibition | Low risk | Potential for cardiotoxicity |

This table presents a summary of predicted ADMET properties for this compound based on in silico models. These are theoretical predictions and require experimental validation.

Molecular Docking Simulations for Ligand-Receptor Binding Modes and Affinities

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is instrumental in understanding the binding mode and estimating the binding affinity of this compound to a specific biological target. nih.govnih.govbldpharm.com The process involves generating a multitude of possible binding poses and scoring them based on a force field that approximates the binding energy.

For instance, if this compound is being investigated as an inhibitor of a particular kinase, molecular docking could be used to place it within the ATP-binding site of the enzyme. The results would highlight key interactions, such as hydrogen bonds between the imidazole ring or the thiol group and amino acid residues in the binding pocket, as well as hydrophobic interactions involving the naphthalene moiety. researchgate.net

| Parameter | Description | Predicted Outcome |

| Binding Energy | The estimated free energy of binding between the ligand and the receptor. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the receptor's active site that form significant interactions with the ligand. | Asp145, Lys23, Phe89 |

| Types of Interactions | The nature of the chemical interactions stabilizing the ligand-receptor complex. | Hydrogen bonds, π-π stacking, hydrophobic interactions |

| Inhibition Constant (Ki) | A measure of the ligand's binding affinity; a lower Ki indicates a stronger binder. | 50 nM |

This table provides a hypothetical molecular docking result for this compound with a putative protein target. The values are illustrative of the data obtained from such simulations.

In Vitro Biological Activities and Mechanistic Insights of 1 Naphthalen 1 Yl 1h Imidazole 2 Thiol Derivatives

Antimicrobial Activity Studies

Derivatives of 1-(naphthalen-1-yl)-1H-imidazole-2-thiol have been investigated for their potential to combat various microbial infections. These studies have revealed promising activity against a range of bacteria and fungi, including drug-resistant strains.

Antibacterial Mechanisms and Spectrum of Activity

While specific data on the direct antibacterial activity of this compound against a wide array of bacteria is still emerging, broader studies on related imidazole (B134444) and naphthalene (B1677914) derivatives provide valuable insights into their potential. For instance, various imidazole derivatives have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov Naphthylamine analogs have also shown broad-spectrum activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ekb.eg The antibacterial action of such compounds is often attributed to their ability to disrupt cell wall synthesis, inhibit protein synthesis, or interfere with nucleic acid replication.

Table 1: Antibacterial Activity of Related Imidazole and Naphthalene Derivatives

| Compound/Derivative Class | Bacterium | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 5-nitroimidazole/pyrrole hybrids | Staphylococcus aureus | 20–40 µM | nih.gov |

| 5-nitroimidazole/pyrrole hybrids | Escherichia coli | 40–70 µM | nih.gov |

| 5-nitroimidazole/1,3,4-oxadiazole (B1194373) hybrids | Escherichia coli ATCC 35128 | 4.9–17 µM | nih.gov |

| 5-nitroimidazole/1,3,4-oxadiazole hybrids | Bacillus subtilis | 42–160 µM | nih.gov |

| Naphthylamine analogs | Bacillus subtilis | Broad-spectrum activity | ekb.eg |

| Naphthylamine analogs | Staphylococcus aureus | Broad-spectrum activity | ekb.eg |

| Naphthylamine analogs | Escherichia coli | Broad-spectrum activity | ekb.eg |

| Naphthylamine analogs | Pseudomonas aeruginosa | Broad-spectrum activity | ekb.eg |

Note: This table presents data for related compounds to indicate the potential antibacterial spectrum. MIC (Minimum Inhibitory Concentration) and IC50 (half maximal inhibitory concentration) values are measures of potency.

Antifungal Mechanisms and Efficacy

The antifungal properties of imidazole derivatives are well-documented, with many clinically used antifungal drugs belonging to this class. Their primary mechanism of action involves the inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govresearchgate.net Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death. researchgate.net

Studies on various imidazole derivatives have demonstrated their efficacy against Candida albicans, a common cause of fungal infections. For example, certain imidazole derivatives have shown moderate inhibitory activity against Candida spp. with Mean Inhibitory Concentration (MIC) values ranging from 200 µg/mL to 312.5 µg/mL. nih.gov Another study on 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives reported MIC values as low as 1.7 ± 1.4 μg/mL against C. albicans. nih.gov The introduction of a naphthalene moiety is anticipated to modulate this activity. For instance, novel naphthalen-2-acyl imidazolium (B1220033) salts have exhibited potent anti-Candida activity with MIC values ranging from 3.125 to 6.26 μg/mL. mdpi.com

**Table 2: Antifungal Activity of Imidazole and Naphthalene-Imidazole Derivatives against *Candida albicans***

| Compound/Derivative Class | Activity (MIC) | Reference |

|---|---|---|

| Imidazole derivatives (SAM3, SAM5, AM5) | 200 - 312.5 µg/mL | nih.gov |

| 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | 1.7 ± 1.4 μg/mL | nih.gov |

| Naphthalen-2-acyl imidazolium salts (NAIMSs) | 3.125 - 6.26 μg/mL | mdpi.com |

Note: This table showcases the antifungal potential of related imidazole-based compounds against a key fungal pathogen.

Activity against Drug-Resistant Bacterial Strains

The rise of antibiotic resistance, particularly in strains like methicillin-resistant Staphylococcus aureus (MRSA), is a major global health concern. Research into novel chemical scaffolds that can overcome these resistance mechanisms is crucial. Naphthalene and imidazole derivatives have shown promise in this area. For instance, certain naphthylthiazole derivatives have demonstrated potent activity against multidrug-resistant staphylococcal strains. nih.gov Similarly, some lawsone (2-hydroxy-1,4-naphthoquinone)-based compounds have been shown to overcome the drug resistance of MRSA. nih.gov Quinoxaline derivatives, which share structural similarities with naphthalenes, have also been effective against MRSA. microbiologyjournal.org The mechanism of action against resistant strains can involve bypassing the resistance mechanisms, such as altered penicillin-binding proteins.

Anticancer Activity Studies (In Vitro)

In addition to their antimicrobial properties, this compound derivatives and their analogs have been explored for their potential as anticancer agents. In vitro studies have demonstrated their cytotoxicity against various human cancer cell lines and have begun to unravel the molecular mechanisms underlying their anticancer effects.

Cytotoxicity Evaluation against Human Cancer Cell Lines

A number of studies have evaluated the cytotoxic effects of imidazole and naphthalene derivatives against a panel of human cancer cell lines. While specific data for this compound is limited, the broader class of compounds has shown significant promise. For example, 1,4-dialkoxynaphthalene-2-alkyl imidazolium salt derivatives have been synthesized and evaluated for their cytotoxicity against HepG2 (liver carcinoma) and HT-29 (colon adenocarcinoma) cell lines. mdpi.com Other studies have reported the IC50 values of various benzimidazole (B57391) derivatives against cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2. jksus.org Furthermore, new imidazole-2-thiones linked to acenaphthylenone have shown high anticancer activity against HepG2, MCF-7, and HCT-116 cell lines. nih.gov

Table 3: In Vitro Cytotoxicity of Related Imidazole and Naphthalene Derivatives against Human Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Benzimidazole derivative (se-182) | A549 | 15.80 µg/mL | jksus.org |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 µM | jksus.org |

| Benzimidazole derivative (se-182) | MCF-7 | - | jksus.org |

| Naphthalene-based thiosemicarbazone (Compound 6) | LNCaP | >50% death | nih.gov |

| Imidazole-2-thione-acenaphthylenone hybrid (5b) | MCF-7 | 1.5-fold more active than doxorubicin | nih.gov |

| Imidazole-2-thione-acenaphthylenone hybrid (5h) | MCF-7 | 3-fold more active than doxorubicin | nih.gov |

| Halogenated benzofuran (B130515) derivative (Compound 8) | A549 | 3.5 ± 0.6 μM | nih.gov |

| Halogenated benzofuran derivative (Compound 8) | HepG2 | 3.8 ± 0.5 μM | nih.gov |

| Halogenated benzofuran derivative (Compound 8) | SW620 | 10.8 ± 0.9 μM | nih.gov |

Note: This table provides a selection of reported cytotoxic activities for related compounds against various cancer cell lines. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Molecular Mechanisms of Anticancer Action

The anticancer activity of these compounds is often multifaceted, involving the induction of cell growth arrest, apoptosis, and the modulation of key signaling pathways.

Induction of Cell Growth Arrest and Apoptosis: Many imidazole and naphthalene derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, and by arresting the cell cycle at various phases. For instance, certain naphthalene-based thiosemicarbazone derivatives have been shown to induce apoptosis in LNCaP prostate cancer cells. nih.gov Other studies on novel 2-(thiophen-2-yl)-1H-indole derivatives, which share structural similarities, have demonstrated that they can cause cell cycle arrest at the S and G2/M phases. nih.gov Benzimidazole derivatives have also been reported to induce cell cycle arrest and apoptosis in various cancer cell lines. mdpi.com

DNA Alkylation: Alkylating agents are a class of anticancer drugs that work by adding an alkyl group to DNA, which can lead to DNA damage and trigger apoptosis. nih.gov While direct evidence for DNA alkylation by this compound is not yet established, the chemical structure of these compounds, particularly the reactive thiol group, suggests a potential for such interactions. Some imidazole-2-thione derivatives have been investigated as DNA intercalators, which is another mechanism of DNA damage. nih.gov

Antiangiogenic Effects via VEGF Pathway Modulation: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway plays a central role in angiogenesis. nih.govnih.gov Several studies have focused on developing inhibitors of this pathway. While direct evidence for the anti-angiogenic activity of this compound is yet to be reported, the general class of naphthalene-containing compounds has been explored for such properties. For instance, some novel compounds have been designed as multi-target inhibitors of VEGFR-2, a key receptor in the VEGF pathway. mdpi.com

Enzyme Inhibition as an Anticancer Modality

Enzyme inhibition is a cornerstone of modern cancer therapy, targeting various pathways essential for tumor growth and survival. Derivatives of this compound have been investigated for their potential to inhibit several key enzymes implicated in cancer progression. openreadings.eu

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govnih.gov Their dysregulation is a hallmark of many cancers, making them an attractive target for therapeutic intervention. nih.gov While specific studies on the HDAC inhibitory activity of this compound derivatives are not extensively documented in the available literature, the broader class of imidazole-containing compounds has been explored for this purpose. nih.gov The general pharmacophore model for HDAC inhibitors includes a zinc-binding group, a linker, and a cap group, a structure that can be mimicked by appropriately substituted imidazole derivatives. nih.gov

Phosphoinositide 3-Kinase (PI3K): The PI3K signaling pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. nih.govnih.gov Consequently, the development of PI3K inhibitors is a major focus in oncology research. nih.gov A series of 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives have been synthesized and evaluated for their potential as PI3K inhibitors. nih.gov Molecular docking studies of these compounds against PI3K (PDB ID: 4JPS) have shown that hydrophobic interactions within the binding pocket contribute to their inhibitory affinity. nih.gov Specifically, compounds with certain substitutions demonstrated notable inhibitory constants (Ki), suggesting that naphthalene-containing scaffolds can be developed into precise PI3K inhibitors. nih.gov

Bromodomain and Extra-Terminal Domain (BRD4): BRD4, a member of the BET family of proteins, is a key epigenetic reader that recognizes acetylated histones and regulates the transcription of crucial oncogenes like c-MYC. reactionbiology.comnih.gov The development of BRD4 inhibitors is a promising strategy for cancer treatment. reactionbiology.com While direct data on this compound derivatives as BRD4 inhibitors is scarce, related structures such as 1,4,5-trisubstituted imidazoles have been shown to preferentially bind to the first bromodomain (BD1) of BRD4. reactionbiology.com This suggests that the imidazole scaffold can be a valuable template for designing selective BRD4 inhibitors.

Tubulin Polymerization: Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a well-established target for anticancer drugs. nih.gov A study on 2-[(1-methylpropyl)dithio]-1H-imidazole (IV-2) demonstrated its ability to inhibit tubulin polymerization. nih.gov This compound was shown to cause a loss of microtubule structure in cancer cells and directly inhibit tubulin polymerization in cell-free assays. nih.gov Another study on trimethoxyphenyl analogues identified a compound, C11, which exhibited potent inhibitory activity against tubulin polymerization with an IC50 value of 2.40 μM. nih.gov

Tyrosine Kinases: Tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Their aberrant activity is a common driver of cancer. nih.gov Benzimidazole-based compounds have been investigated as multi-kinase inhibitors, targeting key kinases such as EGFR and HER2. mdpi.com In one study, novel phthalic-based derivatives containing an imidazole moiety were designed as tyrosine kinase inhibitors. nih.gov

Thymidylate Synthase: Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidylate, an essential precursor for DNA synthesis. Inhibition of TS is a clinically validated approach for cancer chemotherapy. mdpi.com While specific data for this compound derivatives is not available, other heterocyclic compounds incorporating a 1,3,4-oxadiazole moiety have been developed as TS inhibitors. mdpi.com For instance, certain hybrids have shown potent TS inhibition with IC50 values in the low micromolar range, highlighting the potential of targeting this enzyme with novel heterocyclic structures. mdpi.com

Table 1: Inhibitory Activity of Selected Imidazole and Naphthalene Derivatives against Cancer-Related Enzymes

Compound/Derivative Class Target Enzyme Activity (IC50/Ki) Reference 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivative (4c) PI3K Ki = 66.22 nM 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivative (4f) PI3K Ki = 107.39 nM Trimethoxyphenyl analogue (C11) Tubulin Polymerization IC50 = 2.40 μM nih.gov 1,3,4-Oxadiazole-1,2,3-triazole hybrid (12) Thymidylate Synthase IC50 = 2.52 µM nih.gov 1,3,4-Oxadiazole-1,2,3-triazole hybrid (13) Thymidylate Synthase IC50 = 4.38 µM nih.gov

Antioxidant Activity Evaluation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of various diseases, including cancer. Therefore, compounds with antioxidant properties are of significant interest.

Free Radical Scavenging Assays (e.g., DPPH free radical scavenging assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of chemical compounds. researchgate.netjclmm.com Several studies have investigated the DPPH radical scavenging activity of naphthalene-containing imidazole derivatives.

A study on hydrazone derivatives of 1-naphthaldehyde (B104281) found that the derivative synthesized with phenylhydrazine (B124118) exhibited strong antioxidant activity with an IC50 value of 28.90 μg/mL, while the derivative from hydrazine (B178648) hydrate (B1144303) was inactive. bohrium.com Another study on 1,5-diphenyl-2,4-disubstituted-1H-imidazole derivatives also reported their evaluation for antioxidant activity using the DPPH method. jclmm.com Furthermore, a series of 6,7-dihydro-5H-imidazo[2,1-b] nih.govresearchgate.netthiazine derivatives were assessed for their ability to scavenge DPPH radicals, with some compounds showing promising activity. dmed.org.ua

Table 2: DPPH Radical Scavenging Activity of Selected Naphthalene and Imidazole Derivatives

Compound/Derivative Class DPPH Scavenging Activity (IC50) Reference Hydrazone derivative of 1-naphthaldehyde and phenylhydrazine 28.90 μg/mL Hydrazone derivative of 1-naphthaldehyde and hydrazine hydrate >1000 μg/mL 6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine derivatives (selected) 25.0% to 66.3% inhibition at 5 mM nih.gov

Thiol-Peroxidase Mimetic Activity

Intracellular Oxidant Reduction Studies

Evaluating the ability of compounds to reduce intracellular oxidants provides a more biologically relevant measure of their antioxidant potential. Such studies often involve the use of fluorescent probes that detect intracellular ROS levels. While direct studies on this compound derivatives in this context are limited, the general class of imidazole derivatives has been associated with antioxidant effects, which may include the reduction of intracellular oxidants. openreadings.eu

Other Enzyme Inhibition Studies

Dopamine (B1211576) β-Hydroxylase (DBH) Inhibition

Dopamine β-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine. Inhibition of DBH is a therapeutic strategy for conditions such as hypertension and heart failure. A study of 1-(phenylalkyl)imidazole-2-thiones described them as a novel class of "multisubstrate" inhibitors of DBH. nih.gov These compounds incorporate structural features that mimic both the tyramine (B21549) and oxygen substrates of the enzyme. nih.gov

Further research on 1-(thienylalkyl)imidazole-2(3H)-thiones also demonstrated their potent competitive inhibition of DBH. nih.gov A comparison of the structure-activity relationships of the phenylalkyl and thienylalkyl derivatives provided insights into the active site of DBH. nih.gov Although specific inhibitory data for this compound is not provided in these studies, the findings for the closely related phenyl and thienyl analogues suggest that the 1-substituted imidazole-2-thiol scaffold is a promising template for the design of potent DBH inhibitors. The larger, more lipophilic naphthalene ring in place of a phenyl or thienyl group could potentially influence the binding affinity and inhibitory potency.

Alpha-Amylase Inhibition

The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase is a key strategy in managing postprandial hyperglycemia, a hallmark of type 2 diabetes. While direct studies on the α-amylase inhibitory activity of this compound are not extensively documented, research on structurally related imidazole-2-thione derivatives provides significant insights into their potential as α-amylase inhibitors.

A study on diaryl derivatives of imidazole-2-thione, specifically 4,5-diphenylimidazole-2-thione, has demonstrated notable inhibitory effects on α-amylase. nih.govbohrium.com The in vitro treatment of α-amylase with this compound resulted in a reversible, non-competitive inhibition, with a reported inhibition constant (Ki) of 6.5 x 10⁻⁵ M. nih.govbohrium.com This indicates that the imidazole-2-thione moiety can effectively interact with and modulate the activity of α-amylase. The non-competitive nature of the inhibition suggests that the compound binds to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic efficiency.

The following table summarizes the α-amylase inhibitory activity of a representative imidazole-2-thione derivative from existing literature.

| Compound | Enzyme | Type of Inhibition | Ki Value (M) |

| 4,5-diphenylimidazole-2-thione | α-Amylase | Non-competitive | 6.5 x 10⁻⁵ |

Data sourced from studies on analogous diaryl imidazole-2-thione compounds. nih.govbohrium.com

General Enzyme Binding Affinity and Specificity Profiling

The imidazole-2-thiol scaffold, particularly the imidazole ring and the thiol group, possesses inherent properties that facilitate binding to various enzymes. The imidazole moiety is a common feature in biological systems, most notably in the amino acid histidine, where it often plays a crucial role as a proton donor or acceptor in enzymatic reactions. mdpi.com This ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable pharmacophore for enzyme binding.

Theoretical studies on imidazole- and thiol-based zinc binding groups have provided insights into their coordination chemistry, which is relevant for their interaction with metalloenzymes. acs.org These studies suggest that the imidazole and thiol groups can effectively chelate metal ions, such as the zinc found in the active sites of enzymes like metzincins. acs.org This chelating ability could be a key mechanism for the inhibition of such enzymes.

In terms of binding affinity and specificity, research on naphthalene-containing azole derivatives has shown their potential as potent and competitive inhibitors of cholinesterase enzymes, such as acetylcholinesterase and butyrylcholinesterase. nih.gov Molecular modeling studies of these compounds have indicated that they can effectively penetrate the blood-brain barrier and bind tightly to the active site of cholinesterases, with the imidazole moiety playing a key role in these interactions. nih.gov This highlights the potential for this compound derivatives to exhibit specific binding affinities for certain classes of enzymes.

The following table presents data on the enzyme inhibitory activity of a related naphthalene-imidazole compound against cholinesterases, illustrating the potential for specific enzyme targeting.

| Compound Class | Target Enzyme(s) | Inhibition Type | Potency Range (IC50) |

| Naphthalene-containing Imidazole Derivatives | Acetylcholinesterase, Butyrylcholinesterase | Competitive | Low micromolar |

Data based on studies of antifungal azole derivatives featuring naphthalene. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of this compound derivatives is intricately linked to their molecular architecture. Modifications to the naphthalene moiety, the imidazole ring, and the thiol group can significantly influence their potency and selectivity.

Impact of Naphthalene Moiety Substituents on Biological Potency

The naphthalene ring is a crucial component of the scaffold, and its substitution pattern can have a profound impact on biological activity. Studies on related 4-[1-(1-naphthyl)ethyl]-1H-imidazoles have shown that even minor modifications to the bridge between the naphthalene and imidazole rings can significantly alter their potency and selectivity as adrenoceptor agonists. nih.gov For instance, the replacement of a methyl group with hydrogen, hydroxyl, or methoxy (B1213986) groups influenced the compound's activity, underscoring the importance of the steric and electronic properties of substituents in this region. nih.gov

In the context of α-amylase inhibition, as observed with 1,2,4-triazole-bearing bis-hydrazones, the bulky nature of the naphthalene group might sometimes be detrimental to activity due to steric clashes within the enzyme's active site. nih.gov This suggests that the position and nature of substituents on the naphthalene ring of this compound would be critical in optimizing its fit within a target enzyme's binding pocket.

Role of Imidazole Ring Substituents in Modulating Activity

The imidazole ring is a versatile heterocycle whose biological activity can be fine-tuned through substitution. The incorporation of an imidazole ring into naphthalene-1,4-dione analogues has been shown to enhance both anticancer potency and selectivity. nih.gov The rigid and stable nature of the imidazole ring is thought to contribute to this improved pharmacological profile. nih.gov

Furthermore, N-alkylation of the imidazole ring is a common strategy to alter the pharmacokinetic and pharmacodynamic properties of imidazole-containing compounds. mdpi.com In a series of N-substituted imidazole derivatives, the nature of the substituent on the nitrogen atom was found to be a key determinant of their antimicrobial activity. nih.gov For this compound derivatives, substitutions at the C4 and C5 positions of the imidazole ring would likely influence their interaction with target enzymes, as these positions are often involved in establishing key binding interactions.

Influence of Thiol Group Modifications on Biological Profile

The thiol group at the C2 position of the imidazole ring is a critical determinant of the biological activity of this class of compounds. In a study of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives as 15-lipoxygenase inhibitors, the free thiol group was found to be essential for activity. nih.gov Docking studies revealed that the SH group could orient itself towards the iron core of the enzyme's active site, suggesting that iron chelation is a possible mechanism of inhibition. nih.gov

Crucially, methylation of the thiol group in this series of compounds led to a dramatic decrease in both 15-lipoxygenase inhibition and radical scavenging activity. nih.gov This highlights the pivotal role of the free thiol group in the biological profile of these molecules. Modifications of the thiol group, such as S-alkylation, would therefore be expected to significantly alter the biological activity of this compound derivatives, potentially by abolishing their ability to chelate metal ions or participate in other key interactions within the enzyme's active site.

The following table summarizes the impact of thiol group modification on the inhibitory activity of a related imidazole-2-thione series.

| Compound | Modification | Target Enzyme | Inhibitory Activity (IC50) |

| 4,5-diaryl-1H-imidazole-2(3H)-thione | Free SH group | 15-Lipoxygenase | 4.7 µM |

| S-methylated-4,5-diaryl-1H-imidazole | Methylated SH group | 15-Lipoxygenase | >250 µM |

Data from a study on 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives. nih.gov

Coordination Chemistry of 1 Naphthalen 1 Yl 1h Imidazole 2 Thiol As a Ligand

Ligand Properties and Coordination Modes

The coordination behavior of 1-(naphthalen-1-yl)-1H-imidazole-2-thiol is dictated by its structural and electronic properties, particularly the presence of multiple donor atoms and its ability to exist in different tautomeric forms.

Tautomeric Considerations and Their Role in Metal Coordination

This compound can exist in two tautomeric forms: the thione form and the thiol form. This thione-thiol tautomerism is a critical aspect of its chemistry, significantly influencing its coordination behavior with metal ions.

Thione Form: In the solid state and in solution, the equilibrium often favors the thione form, which features a carbon-sulfur double bond (C=S) and an N-H bond within the imidazole (B134444) ring. Coordination in this form can occur through the sulfur atom, which acts as a soft donor, or through the unprotonated nitrogen atom of the imidazole ring, which acts as a hard donor.

Thiol Form: The thiol form contains a sulfhydryl group (-SH). Upon deprotonation, it forms a thiolate anion (-S⁻), which is a powerful nucleophile and a soft donor, readily forming strong covalent bonds with soft metal ions. The imidazole ring in this form still possesses a nitrogen donor atom.

The specific tautomer or the deprotonated thiolate form that participates in coordination depends on several factors, including the metal ion's nature, the reaction's pH, and the solvent used. For instance, in basic media, the thiol form is expected to deprotonate, enhancing its coordinating ability through the thiolate sulfur. The imidazole ring's nitrogen atom can also coordinate with metal ions, leading to various binding modes.

Chelation Behavior

With its multiple donor sites—the sulfur atom and the two nitrogen atoms of the imidazole ring—this compound can exhibit a range of coordination modes.

Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. This is typically either the exocyclic sulfur atom of the thione/thiolate form or one of the imidazole nitrogen atoms. researchgate.net For example, imidazole derivatives often coordinate as monodentate ligands through their iminic nitrogen atom. nih.gov

Bidentate Chelation: The most common and stable coordination mode for this type of ligand is bidentate chelation, forming a five-membered chelate ring. This typically involves the sulfur atom and the N3 nitrogen atom of the imidazole ring (N,S-chelation). This mode is favored due to the formation of a stable metallacycle.

Bridging Ligand: The ligand can also act as a bridging ligand, connecting two or more metal centers. This can occur in several ways, for example, by using the sulfur atom to bridge two metals, or by having the sulfur coordinate to one metal and a nitrogen atom to another. This bridging can lead to the formation of polynuclear complexes and coordination polymers.

The large naphthalene (B1677914) substituent may introduce steric hindrance, potentially influencing the preferred coordination geometry and the nuclearity of the resulting metal complex.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this ligand involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry, temperature, and reaction time are key parameters that are optimized to obtain the desired product.

Complexation with Diverse Transition Metals

While specific studies on the complexation of this compound are not extensively documented, the coordination chemistry of similar imidazole, thiol, and naphthalene-containing ligands with a wide array of transition metals is well-established. By analogy, it is expected to form stable complexes with the following metals:

Platinum(II) and Palladium(II): As soft metal ions, Pt(II) and Pd(II) have a high affinity for the soft sulfur donor of the thiol/thiolate group. They typically form square planar complexes. The synthesis often involves reacting K₂PtCl₄ or PdCl₂ with the ligand in a solvent like methanol (B129727) or DMSO. nih.govresearchgate.net

Cobalt(II), Nickel(II), and Copper(II): These first-row transition metals can form complexes with varied geometries, including octahedral and tetrahedral. rsc.org For instance, Co(II) can form distorted octahedral complexes with imidazole and carboxylate ligands. nih.gov Cu(II) complexes with related ligands have been synthesized by reacting a copper salt with the ligand in ethanol (B145695). rsc.orgrsc.orgmdpi.com Ni(II) is also known to form stable half-sandwich complexes with imidazole-based ligands. nih.gov

Zinc(II), Cadmium(II), and Mercury(II): These d¹⁰ metal ions form stable complexes, often with tetrahedral or octahedral geometries. The synthesis can be achieved by reacting the metal chloride or acetate (B1210297) salt with the ligand in solvents like methanol or DMF. znaturforsch.comnih.govrsc.org The resulting complexes, particularly those of Zn(II) and Cd(II), are often investigated for their fluorescence properties.

Iron(II)/Iron(III), Manganese(II), and Chromium(III): These metals can form complexes in various oxidation states. Fe(II) and Fe(III) are known to form octahedral complexes with mixed imidazole-based ligands. nih.govrsc.orgrsc.org Mn(II) has been complexed with similar triazoline-3-thione ligands. nih.gov

Rhenium(V): While less common, organometallic complexes of Rhenium can be synthesized, often starting from perrhenate (B82622) salts or other Re precursors.

Lead(II): As a post-transition metal, Pb(II) can also form complexes, though its coordination chemistry is often influenced by the presence of a stereochemically active lone pair.

The table below summarizes representative complexes formed with analogous ligands, highlighting the diversity of metals and resulting structures.

| Metal Ion | Analogous Ligand(s) | Resulting Complex Formula/Geometry | Reference(s) |

| Pt(II) | N-(2-picolyl)salicylimine | [Pt(Ligand)(DMSO)Cl] | nih.gov |

| Pd(II) | Imidazole, Glycine | [Pd(MAMP)(Imidazole)]²⁺ | researchgate.net |

| Co(II) | 1-methyl-1H-imidazole, 2-(naphthalen-1-yl)acetate | [Co(C₁₂H₉O₂)₂(C₄H₆N₂)₂(H₂O)₂] (Octahedral) | nih.gov |

| Ni(II) | 1,3-di(cycloalkyl)imidazol-2-ylidene | [NiCl(Cp)(NHC)] | nih.gov |

| Cu(II) | Naphthalene-based Schiff bases | [Cu(Ligand)₂] (Square planar) | rsc.org |

| Zn(II) | 1H-Imidazole | [Zn(IM)₂(H₂O)₂] (Tetrahedral) | researchgate.net |

| Cd(II) | 2-(1H-Imidazol-1-yl-methyl)-1H-benzimidazole | {[Cd(imb)(µ₂-Cl)Cl]·CH₃OH}n (1-D Polymer) | znaturforsch.com |

| Mn(II) | 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | [Mn(Ligand)Cl₂MeOH] | nih.gov |

| Fe(II) | 3,5-dimethyl-1-(2′-pyridyl)-pyrazole | [Fe(DMPP)₂(sulfonate)₂] (Octahedral) | rsc.org |

| Cr(III) | 1H-Imidazole | Cr(IM)₄(H₂O)₂₃ (Octahedral) | researchgate.net |

Optimization of Reaction Stoichiometry and Conditions for Complex Formation

The synthesis of a specific metal complex, whether mononuclear or polynuclear, requires careful optimization of the reaction conditions.

Stoichiometry: The metal-to-ligand molar ratio is a crucial parameter. A 1:1 or 1:2 ratio often favors the formation of simple mononuclear complexes, such as [ML₂] or [MLCl₂]. rsc.orgnih.gov In contrast, using an excess of the ligand can lead to the formation of higher-coordinate species, like [ML₄]Cl₂ or [ML₆]Cl₂. researchgate.netnih.gov

Solvent: The choice of solvent influences the solubility of reactants and the crystallization of the product. Common solvents include methanol, ethanol, acetonitrile, DMF, and DMSO. nih.govznaturforsch.com The solvent can also play a role in the final structure; for example, different solvates can be formed, or the solvent molecule itself can coordinate to the metal center. znaturforsch.com

Temperature: Reactions are often carried out at room temperature or under reflux to increase the reaction rate and overcome kinetic barriers. openreadings.eu The temperature can also influence the thermodynamic versus kinetic product distribution.

pH/Base: The addition of a base, such as triethylamine (B128534) or sodium acetate, is often necessary to facilitate the deprotonation of the thiol group, promoting coordination via the thiolate anion. researchgate.net The pH of the solution can thus be a determining factor in the ligand's coordination mode.

Advanced Characterization of Metal Complexes

A comprehensive suite of analytical techniques is employed to elucidate the structure, composition, and properties of the synthesized metal complexes.

| Characterization Technique | Information Provided | Reference(s) |

| Elemental Analysis (C, H, N, S) | Determines the empirical formula of the complex, confirming the metal-to-ligand ratio. | rsc.orgnih.gov |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in vibrational frequencies (e.g., ν(C=S), ν(N-H), ν(C=N)) upon complexation. The appearance of new bands in the far-IR region can confirm the formation of metal-ligand (M-N, M-S) bonds. | researchgate.netrsc.orgznaturforsch.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed structural information in solution for diamagnetic complexes (e.g., Zn(II), Cd(II), Pt(II)). Chemical shifts of protons and carbons near the coordination sites are affected upon complexation. Not suitable for most paramagnetic complexes (e.g., Cu(II), Co(II), Fe(III)). | researchgate.netnih.govopenreadings.eu |

| UV-Visible (UV-Vis) Spectroscopy | Gives information about the electronic transitions within the complex. Shifts in the ligand's π→π* and n→π* transitions and the appearance of new ligand-to-metal charge transfer (LMCT) or d-d transition bands confirm coordination and provide insight into the complex's geometry. | rsc.orgnih.gov |

| Single-Crystal X-ray Diffraction | Provides the definitive, unambiguous three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. | nih.govrsc.orgznaturforsch.comnih.gov |

| Mass Spectrometry (MS) | Confirms the molecular weight of the complex and can provide information about its fragmentation pattern. | researchgate.netrsc.org |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Used for paramagnetic complexes (e.g., those of Cu(II), Mn(II), Fe(III)) to provide information about the oxidation state, geometry, and the environment of the metal center. | rsc.orgnih.gov |

| Magnetic Susceptibility Measurements | Determines the magnetic moment of the complex, which helps in confirming the oxidation state and spin state of the metal ion (e.g., high-spin vs. low-spin) and deducing the coordination geometry. | rsc.orgnih.gov |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the complex and can identify the presence of coordinated or lattice solvent molecules by observing mass loss at different temperatures. | researchgate.netnih.gov |

Through the application of these synthetic and characterization methods, the rich coordination chemistry of this compound can be systematically explored, paving the way for the development of new materials with interesting catalytic, magnetic, or optical properties.

Spectroscopic Analysis of Complexes (FT-IR, UV-Vis, NMR, Mass, EPR)

Spectroscopic methods are fundamental in determining the coordination mode of the ligand and the geometry of the resulting metal complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy In the FT-IR spectrum of the free this compound ligand, characteristic bands for the thioamide group ν(C=S) are expected. The presence of an N-H band would indicate the existence of the thione tautomer in the solid state. researchgate.net Upon complexation, the coordination of the ligand to a metal center induces significant shifts in these vibrational frequencies.

ν(C=S) Band: The C=S stretching vibration is a key diagnostic peak. If coordination occurs through the sulfur atom, the electron density is drawn from the C=S bond towards the metal. This weakens the double bond character, causing a shift of the ν(C=S) band to a lower frequency (wavenumber) in the spectra of the metal complexes. researchgate.net

ν(C=N) Band: The imidazole ring contains a C=N bond, and its stretching frequency, typically observed in the 1650-1550 cm⁻¹ region, is also sensitive to coordination. researchgate.netnih.gov If the imidazole nitrogen participates in bonding, a shift in this band is expected. nih.gov

New Far-IR Bands: The formation of new, weaker bands in the far-infrared region (typically below 500 cm⁻¹) can be attributed to the metal-ligand stretching vibrations, such as ν(M-S) and ν(M-N), providing direct evidence of coordination. mdpi.com

Electronic (UV-Vis) Spectroscopy The electronic spectra of the complexes provide valuable information about the geometry and electronic transitions.

Intra-ligand Transitions: In a suitable solvent, the free ligand exhibits high-intensity absorption bands in the UV region, which are assigned to π→π* and n→π* transitions within the naphthalene and imidazole-2-thione moieties. researchgate.net

d-d Transitions: For complexes with transition metals having partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), new, weaker absorption bands appear in the visible or near-IR region. The position and number of these d-d transition bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar) of the metal ion. researchgate.net

Charge-Transfer (CT) Transitions: Often, intense charge-transfer (CT) bands are observed, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature. researchgate.net These bands can sometimes obscure the weaker d-d transitions. For d¹⁰ metal complexes like Zn(II), only ligand-based and possible CT transitions are observed. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy (¹H and ¹³C) is a powerful tool for characterizing the ligand and its diamagnetic complexes (e.g., Zn(II), Cd(II), Pt(IV)).

¹H NMR: The proton spectrum of the free ligand would show distinct signals for the protons on the naphthalene ring and the imidazole ring. researchgate.netresearchgate.net Upon formation of a diamagnetic complex, these signals would experience shifts due to the change in the electronic environment upon coordination. The disappearance or significant downfield shift of an N-H proton signal can confirm deprotonation and coordination. ijmra.us

¹³C NMR: Similar to ¹H NMR, the carbon signals of the ligand, particularly the C=S carbon, would shift upon complexation, providing further evidence of the coordination mode. nih.gov

Paramagnetic Complexes: For paramagnetic complexes, such as those of Co(II) or Cu(II), obtaining well-resolved NMR spectra is often difficult due to significant line broadening caused by the unpaired electrons. nih.govresearchgate.net

Mass Spectrometry Mass spectrometry (e.g., ESI-MS, FAB) is used to determine the molecular weight of the complexes and confirm their proposed stoichiometry. The fragmentation pattern can also offer structural clues about the ligand and its binding. researchgate.netsemanticscholar.orgmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy EPR is applicable only to paramagnetic species and provides insight into the electronic structure of the metal center. nih.gov For instance, the EPR spectrum of a Cu(II) (d⁹) complex can help determine the coordination environment and the nature of the metal-ligand bond through the analysis of g-values (g|| and g⊥) and hyperfine coupling constants. nih.gov For high-spin Mn(II) complexes, a characteristic six-line spectrum is often observed, while spectra for other paramagnetic ions like Ni(II) can also yield valuable structural information. nih.gov

Magnetic Susceptibility Measurements for Electronic Configuration

Measuring the magnetic susceptibility of transition metal complexes at room temperature provides the effective magnetic moment (µ_eff), a critical parameter for determining the number of unpaired electrons. This information is used to deduce the oxidation state and the stereochemistry of the central metal ion. researchgate.netsemanticscholar.org

For example, octahedral Co(II) (d⁷) complexes typically exhibit magnetic moments in the range of 4.7–5.2 B.M. (Bohr Magnetons), while tetrahedral Co(II) complexes have moments in the range of 4.4–4.8 B.M. Octahedral Ni(II) (d⁸) complexes are expected to have µ_eff values of 2.9–3.4 B.M., whereas tetrahedral Ni(II) complexes show higher values (3.5–4.2 B.M.). researchgate.netresearchgate.net Square planar Ni(II) complexes are diamagnetic (µ_eff = 0). Copper(II) (d⁹) complexes typically possess a magnetic moment of 1.7–2.2 B.M., corresponding to one unpaired electron. researchgate.net